molecular formula C14H28N2 B5095423 3-Methyl-1-(1-propylpiperidin-4-yl)piperidine

3-Methyl-1-(1-propylpiperidin-4-yl)piperidine

Cat. No.: B5095423
M. Wt: 224.39 g/mol
InChI Key: JYOCLHUBQHEJPC-UHFFFAOYSA-N
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Description

3-Methyl-1-(1-propylpiperidin-4-yl)piperidine is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are widely recognized for their significant roles in medicinal chemistry and pharmaceutical applications. This compound, like other piperidine derivatives, is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms in the sp3-hybridized state .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(1-propylpiperidin-4-yl)piperidine typically involves the cyclization of appropriate precursors. One common method is the [3+3] cycloaddition, which is a vital strategy for synthesizing piperidine derivatives . Another method involves the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex . These methods are efficient and yield high-purity products.

Industrial Production Methods

For industrial production, the preparation method involves using commercially available reagents and solvents to produce large amounts of highly pure optically active tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate . This method ensures high yield and purity, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(1-propylpiperidin-4-yl)piperidine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and pressures to ensure optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines. Substitution reactions can produce a variety of substituted piperidine derivatives.

Scientific Research Applications

3-Methyl-1-(1-propylpiperidin-4-yl)piperidine has numerous applications in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Methyl-1-(1-propylpiperidin-4-yl)piperidine involves its interaction with specific molecular targets and pathways. For instance, some piperidine derivatives act as dopamine reuptake inhibitors, which can influence neurotransmitter levels in the brain . The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine derivatives such as:

Uniqueness

3-Methyl-1-(1-propylpiperidin-4-yl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-methyl-1-(1-propylpiperidin-4-yl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2/c1-3-8-15-10-6-14(7-11-15)16-9-4-5-13(2)12-16/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYOCLHUBQHEJPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(CC1)N2CCCC(C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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